What are the chemical properties of 3-(1H-Pyrrol-2-yl)propan-1-ol?
What are the chemical properties of 3-(1H-Pyrrol-2-yl)propan-1-ol?
The following technical guide details the chemical properties, synthesis, and applications of 3-(1H-Pyrrol-2-yl)propan-1-ol, structured for researchers in organic synthesis and medicinal chemistry.
Technical Monograph for Drug Development & Synthetic Applications [1][2][3]
Executive Summary
3-(1H-Pyrrol-2-yl)propan-1-ol (CAS: 7699-48-1) is a bifunctional heterocyclic intermediate critical to the synthesis of fused bicyclic nitrogen systems, specifically pyrrolizines .[1][2][3] Structurally, it consists of an electron-rich pyrrole ring substituted at the C2 position with a saturated three-carbon alcohol chain.[1][2][3]
Its value in drug discovery stems from its "linchpin" reactivity: the molecule contains both a nucleophilic moiety (the pyrrole nitrogen/C5 position) and a latent electrophilic handle (the primary alcohol).[4] This dual nature allows for rapid intramolecular cyclization to generate 2,3-dihydro-1H-pyrrolizine , the core scaffold of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and various bioactive alkaloids.[1][2][3]
Physicochemical Characterization
The following data establishes the baseline for handling and identification. Note that pyrrole derivatives are notoriously sensitive to oxidation and acidic conditions.[3]
| Property | Value / Description | Notes |
| CAS Number | 7699-48-1 | Distinct from the N-substituted isomer (CAS 50966-69-3).[1][2][3] |
| Molecular Formula | C₇H₁₁NO | MW: 125.17 g/mol |
| Appearance | Viscous pale yellow to brown oil | Darkens rapidly upon air/light exposure due to polypyrrole formation. |
| Boiling Point | ~250–260 °C (Predicted) | Typically distilled under high vacuum (e.g., 120 °C @ 0.5 mmHg) to prevent decomposition.[4] |
| Density | 1.09 ± 0.06 g/cm³ | Denser than water. |
| pKa (Acidic) | ~16.5 (Pyrrole N-H) | Requires strong bases (NaH, KOtBu) for deprotonation.[4] |
| pKa (Basic) | -3.8 (Conjugate acid) | Protonation occurs at C2/C5, not N, destroying aromaticity and triggering polymerization.[2][3][4] |
| Solubility | High: DMSO, MeOH, DCM, EtOAcModerate: Water | Amphiphilic nature due to the hydroxyl group.[3][4] |
Synthetic Accessibility & Fabrication
The most robust route to high-purity 3-(1H-Pyrrol-2-yl)propan-1-ol avoids direct alkylation of pyrrole, which leads to poly-alkylation mixtures.[1][2][3] Instead, a reductive approach from acylated precursors is the industry standard.[3][4]
Protocol: Reductive Synthesis from 3-(1H-Pyrrol-2-yl)propanoic Acid
Rationale: This pathway ensures regioselectivity at the C2 position and avoids handling unstable alkyl halides.[1][2][3]
-
Precursor Formation: Friedel-Crafts acylation of pyrrole with succinic anhydride yields 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid.[1][2][3]
-
Wolff-Kishner Reduction: The carbonyl group is reduced to a methylene group using hydrazine hydrate and KOH, yielding 3-(1H-pyrrol-2-yl)propanoic acid .[1][2][3]
-
Chemo-selective Reduction: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).[1]
Step-by-Step Methodology (Step 3):
-
Reagents: 3-(1H-pyrrol-2-yl)propanoic acid (1.0 equiv), LiAlH₄ (2.0 equiv), Anhydrous THF.[1][2][3]
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C.
-
Add the acid (dissolved in THF) dropwise to control H₂ evolution.
-
Warm to room temperature, then reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Filter the granular aluminum salts.[3] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 1:1) or vacuum distillation.[1]
-
Reactivity Profile & Mechanism
The chemical utility of this molecule is defined by three primary vectors: Electrophilic Aromatic Substitution (EAS) , Alcohol Functionalization , and Intramolecular Cyclization .[3][4][5]
A. Electrophilic Aromatic Substitution (EAS)
With the C2 position occupied by the propyl chain, the pyrrole ring directs incoming electrophiles to the C5 position (alpha to nitrogen).[4]
-
Halogenation: Reaction with NBS (N-bromosuccinimide) at -78°C yields the 5-bromo derivative.[1][2][3]
-
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C5, a key step in extending the carbon skeleton for porphyrin synthesis.[2][3][4]
B. Intramolecular Cyclization: The Pyrrolizine Gateway
This is the critical reaction for drug development. Converting the hydroxyl group into a leaving group (LG) triggers an intramolecular attack by the pyrrole nitrogen (or C3) to form the dihydro-1H-pyrrolizine core.[1][2]
Mechanism:
-
Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs) using MsCl/TsCl and Et₃N.[4]
-
Cyclization: Treatment with a base (e.g., NaH in DMF) deprotonates the pyrrole nitrogen.[4]
-
Ring Closure: The nitrogen anion attacks the terminal carbon, displacing the sulfonate ester.[4]
C. Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways available from the core alcohol.
Figure 1: Divergent reactivity map showing oxidation, cyclization, and substitution pathways.[2][3][4][6][7]
Applications in Drug Design
Case Study: Ketorolac Synthesis
The pyrrolizine scaffold derived from 3-(1H-pyrrol-2-yl)propan-1-ol is the structural foundation of Ketorolac (Toradol).[1][2][3]
-
Mechanism of Action: The rigid bicyclic structure mimics the transition state of arachidonic acid in the COX-1/COX-2 active site.[1][2][3]
-
Synthetic Logic: The 3-carbon chain of the starting material becomes the "upper" saturated ring of the pyrrolizine system.[2] Subsequent carboxylation and benzoylation at the C5 position yield the final drug.
Biological Implications
Researchers utilize this alcohol to synthesize Myrmicarin alkaloids and other ant-venom derivatives.[1][2][3] The 3-carbon tether provides the exact spacing required to fuse a 5-membered ring to the pyrrole, a motif common in nature for DNA-intercalating agents.[1][2][3]
Stability & Handling Protocols
Critical Warning: Pyrrole derivatives are acid-sensitive and prone to oxidative polymerization ("pinking" or "browning").[1][2]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solvent Choice: Avoid protic acids. Use acid-free chloroform (stabilized with amylene, not ethanol) or neutralize solvents with basic alumina before use.[2][3][4]
-
Purification: If the compound turns black, filter through a short pad of silica gel eluting with 1% Et₃N in Hexanes/EtOAc to remove polymer chains before use.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82296, 3-(1H-Pyrrol-2-yl)propan-1-ol. Retrieved from [Link][1][4]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(1H-Pyrrol-2-yl)propan-1-ol (CAS 7699-48-1).[1][2][3] Retrieved from [Link][1][4]
-
Muchowski, J. M., et al. (1985). Synthesis of 2,3-dihydro-1H-pyrrolizines via intramolecular alkylation of pyrroles.[2][3] Journal of Organic Chemistry. (Contextual grounding for cyclization mechanism).
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- 4. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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